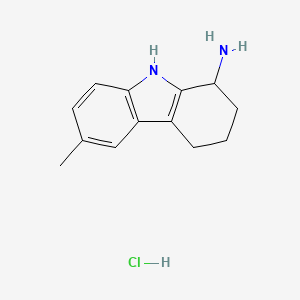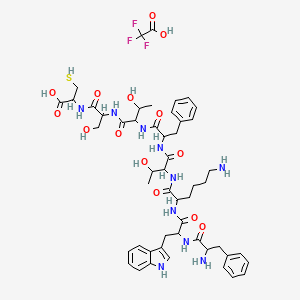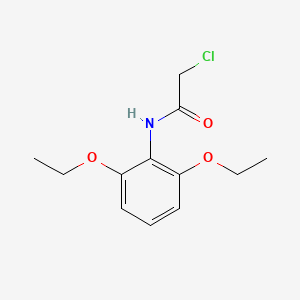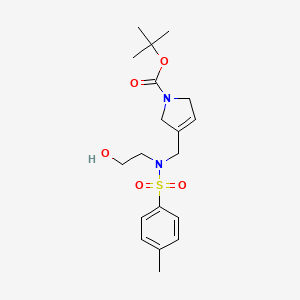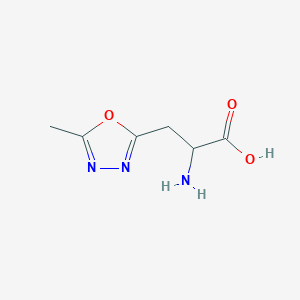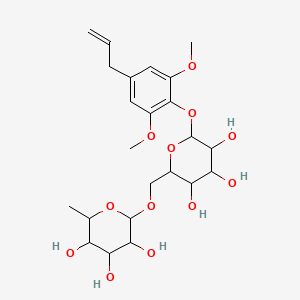![molecular formula C9H9F3O B12313207 [3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
[3-(2,2,2-Trifluoroethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,2,2-Trifluoroethyl)phenyl]methanol: is a chemical compound with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol It is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,2,2-Trifluoroethyl)phenyl]methanol typically involves the reaction of 3-bromobenzyl alcohol with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2,2,2-Trifluoroethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form various derivatives, such as , using reducing agents like .
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as and are commonly used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in aprotic solvents.
Major Products Formed:
Oxidation: 3-(2,2,2-Trifluoroethyl)benzaldehyde, 3-(2,2,2-Trifluoroethyl)acetophenone.
Reduction: 3-(2,2,2-Trifluoroethyl)phenylmethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: [3-(2,2,2-Trifluoroethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoroethyl group imparts unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the design of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(2,2,2-Trifluoroethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can influence the compound’s binding affinity and specificity. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or modulator of specific enzymes, affecting their catalytic activity.
Receptors: It can bind to receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
[3-(2,2,2-Trifluoroethyl)phenyl]amine: Similar structure but with an amine group instead of a methanol group.
[3-(2,2,2-Trifluoroethyl)phenyl]acetate: An ester derivative with an acetate group.
[3-(2,2,2-Trifluoroethyl)phenyl]ethanol: Similar structure with an ethanol group.
Uniqueness: [3-(2,2,2-Trifluoroethyl)phenyl]methanol is unique due to its specific combination of a trifluoroethyl group and a methanol group attached to a phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications. The presence of the trifluoroethyl group enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,13H,5-6H2 |
InChI Key |
PDIUMPZOMNMZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


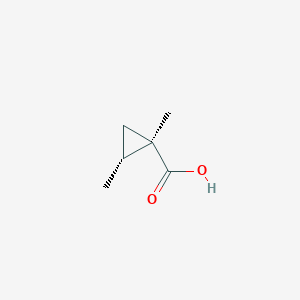
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)
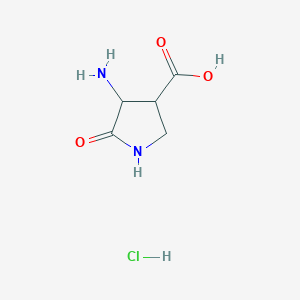
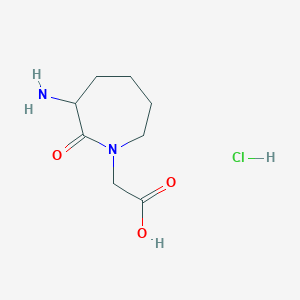
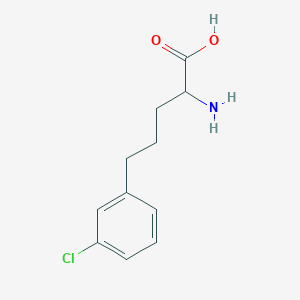
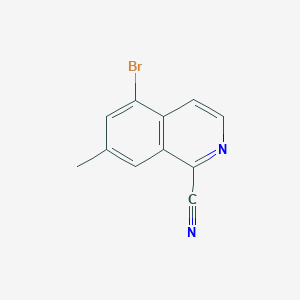
![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
